molecular formula C17H12Cl2N2O3 B2579097 (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide CAS No. 380551-50-8

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide

Cat. No. B2579097
CAS RN: 380551-50-8
M. Wt: 363.19
InChI Key: BKMOVDWQLDVLCS-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in depth.

Scientific Research Applications

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has been studied for its potential applications in scientific research, particularly in the fields of cancer research and drug discovery. This compound has been shown to inhibit the growth of cancer cells in vitro, and has also been investigated for its potential as a lead compound for the development of new cancer drugs. Additionally, this compound has been studied for its potential as a modulator of ion channels and receptors, which could have implications for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide involves the inhibition of various enzymes and signaling pathways within cells. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors, which could have implications for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors, which could have implications for the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide in lab experiments include its high potency and specificity for its target enzymes and receptors. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a promising lead compound for the development of new drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide. One direction is to further investigate its potential as a lead compound for the development of new cancer drugs. Another direction is to investigate its potential as a modulator of ion channels and receptors, which could have implications for the treatment of various neurological and psychiatric disorders. Additionally, future research could focus on optimizing the synthesis method for this compound to improve yield and purity. Finally, future research could investigate the potential of this compound in vivo, using animal models to study its efficacy and toxicity.

Synthesis Methods

The synthesis of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide involves the reaction of 2,5-dichlorobenzonitrile with 2-hydroxy-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with propargyl bromide to form the final compound. This synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques such as NMR and mass spectrometry.

properties

IUPAC Name

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-24-13-3-5-16(22)10(7-13)6-11(9-20)17(23)21-15-8-12(18)2-4-14(15)19/h2-8,22H,1H3,(H,21,23)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMOVDWQLDVLCS-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide

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